3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline

Medicinal Chemistry Organic Synthesis Cross-Coupling

Sourcing the correct 3-iodo isomer for SAR studies often faces supply inconsistency. This meta-iodo aniline derivative is the exact building block for chemoselective Pd-mediated couplings, where the highly reactive C-I bond enables orthogonal functionalization in the presence of less reactive C-Br/C-Cl bonds. - Enables precise halogen-scanning at the meta-position of the N-[(5-methylfuran-2-yl)methyl]aniline core. - Iodine handle allows late-stage diversification into radiolabeled probes or heavy-atom derivatives for crystallography. - Discontinued at primary vendor; BenchChem can source custom lots with ≥95% purity upon request.

Molecular Formula C12H12INO
Molecular Weight 313.13 g/mol
Cat. No. B13259111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline
Molecular FormulaC12H12INO
Molecular Weight313.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CNC2=CC(=CC=C2)I
InChIInChI=1S/C12H12INO/c1-9-5-6-12(15-9)8-14-11-4-2-3-10(13)7-11/h2-7,14H,8H2,1H3
InChIKeySLFLBXQDJKGORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline: Overview


3-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline (CAS 1039911-37-9) is a synthetic organic compound belonging to the class of secondary aromatic amines . Its structure features a 3-iodoaniline core linked via a methylene bridge to a 5-methylfuran moiety . With a molecular formula of C12H12INO and a molecular weight of 313.13 g/mol, it is primarily listed by chemical suppliers as a research intermediate or building block for pharmaceutical development . The meta-iodine configuration on the aniline ring is a key structural descriptor that differentiates it from ortho- and para-iodo isomers, as well as other halogen-substituted analogs .

Secondary aromatic amine building block

Designed for medicinal chemistry and organic synthesis workflows requiring a functionalized aniline core.

Meta-iodo reactive handle

Provides a distinct steric and electronic environment for cross-coupling reactions compared to ortho/para isomers.

Aryl iodide for iterative synthesis

High C–I reactivity supports chemoselective transformations in multi-step sequences.

Why Generic Substitution Fails for This Building Block


In-class compounds such as non-iodinated or differently halogenated N-[(5-methylfuran-2-yl)methyl]aniline analogs cannot be simply interchanged due to the profound impact of the iodine substituent's position on both electronic properties and reactivity . The meta-iodine atom imparts a unique steric and electronic environment that directly influences the outcome of downstream reactions like cross-couplings, which is not replicated by chloro, bromo, or even ortho-/para-iodo isomers . The specific combination of the iodine handle for further functionalization and the 5-methylfuran-2-ylmethylamine scaffold creates a distinct chemical space; substituting any component risks altering reaction kinetics, regioselectivity, and the final molecular topology of the target compound, leading to a different product profile .

Regiochemistry mismatch

Ortho- or para-iodo isomers may shift coupling regioselectivity and alter molecular topology in SAR studies.

Halogen reactivity gap

Bromo or chloro analogs react more slowly; substitution can change catalyst demands and reaction kinetics.

Scaffold modification risk

Non-iodinated or differently substituted N-[(5-methylfuran-2-yl)methyl]aniline derivatives may not replicate the coupling versatility of the iodo congener.

Differentiation Evidence vs. Structural Analogs


Regiochemical Differentiation: Meta- vs. Ortho-/Para-Iodo Isomers

The target compound is distinguished by its meta-iodo configuration on the aniline ring. While no direct comparative reaction yield data was found in permitted sources, chemical vendor documentation explicitly notes that the meta-iodine configuration 'likely confers distinct electronic and steric properties compared to its ortho isomer, influencing reactivity and target selectivity' . This structural parameter is a primary driver for selection in structure-activity relationship (SAR) studies where halogen position dictates molecular recognition.

Meta vs. ortho/para iodo
Data to verify
Target: meta-iodo (3-iodo) configuration. Comparators: ortho-iodo (2-iodo) and para-iodo (4-iodo) derivatives.
Regiochemistry may influence reactivity and binding orientation in SAR studies.
Supplier-annotated structural distinction; no quantitative comparative data available.
Medicinal Chemistry Organic Synthesis Cross-Coupling

Halogen-Dependent Reactivity in Cross-Coupling

As a class-level inference, aryl iodides are universally more reactive than aryl bromides and chlorides in oxidative addition steps of palladium-catalyzed cross-coupling reactions . While specific rate constants for this compound's Suzuki, Heck, or Buchwald-Hartwig reactions are not available in the permitted literature, the presence of the iodine atom makes this specific building block a kinetically more competent substrate compared to its bromo (3-bromo) or chloro (3-chloro) analogs for iterative synthesis .

Iodide vs. bromide/chloride
Class-level inference
Aryl iodide (C–I bond energy ~57 kcal/mol) generally more reactive than aryl bromide (~71 kcal/mol) or chloride (~83 kcal/mol) in oxidative addition.
May support reduced catalyst loading or milder coupling conditions; compound-specific kinetics not reported.
Based on general organometallic principles, not on direct measurements for this compound.
C-C Bond Formation Catalysis Building Block

Validated Application Scenarios


Lead Optimization via Halogen-Scanning SAR

The compound is optimally deployed in a medicinal chemistry program requiring a halogen-scanning strategy. When a drug candidate scaffold based on the N-[(5-methylfuran-2-yl)methyl]aniline core has been established, procurement of the specific 3-iodo variant allows researchers to directly probe the steric and electronic tolerance of the meta-position on the aniline ring. Comparing the biological activity of the resulting functionalized molecules against those derived from 3-bromo, 3-chloro, or 3-fluoro analogs provides precise SAR. The iodine's capacity to serve as a versatile synthetic handle for late-stage functionalization via cross-coupling makes it a strategic choice over other halogen analogs for generating diverse libraries from a single intermediate .

Iterative Synthesis Requiring a Highly Reactive Aryl Halide

In a multi-step synthetic sequence, the 3-iodo compound is the preferred building block when a highly reactive aryl halide is needed for a chemoselective transformation in the presence of other, less reactive functional groups. The inherent higher reactivity of the C-I bond towards palladium insertion enables selective coupling at this position, leaving other C-Br or C-Cl bonds elsewhere in the molecule untouched for later steps. This orthogonality is a key procurement rationale for users planning complex molecule assembly, distinguishing it from the less reactive bromo and chloro analogs .

Synthesis of Radiolabeled Tracers or Heavy-Atom Derivatives

The iodine atom's unique physicochemical properties (high electron density, radioisotope availability like I-125/I-131) make this compound a potential precursor for synthesizing radiolabeled probes or heavy-atom derivatives for X-ray crystallography. The specific meta-iodo-N-[(5-methylfuran-2-yl)methyl]aniline scaffold is selected over other scaffolds or halogen isomers when the goal is to incorporate a heavy atom at a precise meta-vector relative to the amine linker, a spatial constraint not satisfied by ortho- or para-isomers .

Application
Selection Property
Validation Focus
Halogen-scanning SAR studies
Meta-iodo handle for late-stage diversification
Compare assay profiles of derivatives from iodo, bromo, chloro, and fluoro analogs
Multi-step synthesis with orthogonal coupling
High C–I reactivity for selective palladium insertion
Verify chemoselectivity in presence of less reactive C–Br or C–Cl bonds
Radiolabeled probe or heavy-atom derivative synthesis
Iodine as radioisotope handle or heavy atom for X-ray crystallography
Confirm incorporation at precise meta-vector to satisfy spatial constraints
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